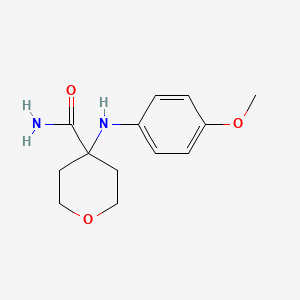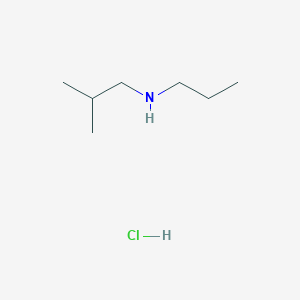
2-(naphthalen-1-yloxymethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yloxymethyl)-1H-imidazole is an organic compound that features a naphthalene ring attached to an imidazole moiety via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yloxymethyl)-1H-imidazole typically involves the reaction of naphthalen-1-ylmethanol with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-1-yloxymethyl)-1H-imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Naphthalen-1-yloxyacetic acid derivatives.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(Naphthalen-1-yloxymethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(naphthalen-1-yloxymethyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Naphthalen-1-yl-selenyl derivatives
- 1,3-bis-1,2,3-Triazol-1-yl-propan-2-ol compounds
Uniqueness
2-(Naphthalen-1-yloxymethyl)-1H-imidazole is unique due to its specific structural features, which combine the properties of both naphthalene and imidazole. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research fields .
Propriétés
Formule moléculaire |
C14H12N2O |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-(naphthalen-1-yloxymethyl)-1H-imidazole |
InChI |
InChI=1S/C14H12N2O/c1-2-6-12-11(4-1)5-3-7-13(12)17-10-14-15-8-9-16-14/h1-9H,10H2,(H,15,16) |
Clé InChI |
XDFCNHZKZVKIDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)

